molecular formula C19H21FN6O2 B2786705 3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034226-53-2

3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2786705
CAS No.: 2034226-53-2
M. Wt: 384.415
InChI Key: QQVODAXOIALHAB-UHFFFAOYSA-N
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Description

The compound 3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one features a complex heterocyclic scaffold. Its structure includes:

  • A piperidine ring substituted at the 4-position with a methyl group linked to a triazolone moiety.
  • A 2-fluorophenyl group at the 4-position of the triazolone ring, which may enhance lipophilicity and influence receptor interactions.
  • The 1,2,4-triazol-5(4H)-one core, a pharmacophore common in antifungal, antiviral, and kinase-inhibiting agents .

Properties

IUPAC Name

4-(2-fluorophenyl)-3-[[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2/c20-15-4-1-2-5-16(15)26-17(22-23-19(26)28)12-14-6-10-24(11-7-14)18(27)13-25-9-3-8-21-25/h1-5,8-9,14H,6-7,10-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVODAXOIALHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the pyrazole and piperidine moieties. The general synthetic pathway includes:

  • Formation of the Pyrazole Moiety : The pyrazole ring can be synthesized via the reaction of hydrazine with a suitable carbonyl compound.
  • Acetylation : The pyrazole is acetylated using acetyl chloride in the presence of a base.
  • Piperidine Ring Formation : The acetylated pyrazole is reacted with 4-piperidone under reductive amination conditions.
  • Triazole Formation : The final structure is completed by introducing the triazole ring and the fluorophenyl group through appropriate coupling reactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been shown to possess bactericidal effects against Mycobacterium tuberculosis (Mtb) and other pathogens. These compounds often target cell wall biosynthesis pathways, suggesting a potential mechanism of action for our compound as well .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Pathogen
Compound A<0.5Mtb
Compound B10Staphylococcus aureus
Compound C5Escherichia coli

Anticancer Activity

The compound's structural components suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction and cytotoxicity in cancer cells. For example, related piperidine derivatives have shown improved cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .

Case Study:
In a study involving FaDu hypopharyngeal tumor cells, a closely related compound demonstrated significant apoptosis induction at lower concentrations than traditional chemotherapeutics .

Neurological Applications

There is emerging evidence that compounds with piperidine and pyrazole structures may also exhibit neuroprotective effects. They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . This suggests that our compound could be explored for therapeutic applications in neurological disorders.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may interact with signaling pathways related to cell proliferation and apoptosis.

Scientific Research Applications

Structural Features

FeatureDescription
Pyrazole RingContributes to biological activity
Piperidine MoietyEnhances solubility and bioavailability
Triazole StructureInvolved in interactions with biological targets

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Antiviral Properties

The compound's structure suggests potential antiviral activity. Preliminary screenings have indicated effectiveness against certain viral pathogens, warranting further investigation into its mechanism of action and efficacy in clinical settings .

Anticancer Potential

The triazole moiety has been linked to anticancer activity in several studies. Compounds containing this structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Research into the specific pathways affected by this compound is ongoing .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antiviral Screening

A recent investigation focused on evaluating the antiviral properties of various triazole-containing compounds against influenza virus strains. The results showed that the compound under study exhibited notable antiviral activity, leading to reduced viral replication in vitro .

Comparison with Similar Compounds

Substituent Variations on the Acetyl Group

The acetyl group attached to the piperidine nitrogen is a critical site for structural diversification:

Compound Name Acetyl Substituent Key Features Reference
Target Compound 2-(1H-pyrazol-1-yl)acetyl Introduces nitrogen-rich heterocycle; potential for π-π stacking and H-bonding.
5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-1,2,4-triazol-3-one 3-Methylphenylacetyl Increased hydrophobicity due to methylphenyl group; may alter metabolic stability.
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-1,2,4-triazol-3-one 4-Bromophenylacetyl Bromine adds steric bulk and potential halogen bonding.
G.5.4 (BASF SE) 2-[3-(Difluoromethyl)-5-methyl-pyrazol-1-yl]acetyl Difluoromethyl enhances electronegativity and bioavailability.

Modifications to the Aromatic Ring

The 2-fluorophenyl group in the target compound is a common motif; analogs with alternative aromatic systems include:

Compound Name Aromatic Substituent Impact Reference
Target Compound 2-Fluorophenyl Balances lipophilicity and electronic effects.
3-((1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one Thiophen-2-yl Thiophene introduces sulfur-based interactions; reduced electronegativity vs. fluorophenyl.
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one 4-Fluorophenyl with triazolylmethyl Extended conjugation and additional H-bonding sites.
Aprepitant Related Compound A 4-Fluorophenyl (morpholino-linked) Fluorophenyl linked to morpholine; enhances solubility via tertiary amine.

Key Insight : Replacing the 2-fluorophenyl with thiophene (as in ) may reduce metabolic stability but increase π-stacking in hydrophobic pockets.

Triazolone Core Derivatives

The 1,2,4-triazol-5(4H)-one core is shared across multiple therapeutic agents:

Compound Name Structural Features Application Reference
Target Compound Piperidine-pyrazole-triazolone Undisclosed (structural analogy suggests antifungal/kinase inhibition).
Posaconazole Derivatives Tetrahydrofuran-linked triazolone Antifungal (inhibits lanosterol 14α-demethylase).
Aprepitant Morpholino-triazolone Anti-emetic (neurokinin-1 receptor antagonist).

Q & A

Q. What are the recommended synthetic pathways for synthesizing 3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a piperidine derivative. Key steps include:
  • Acylation : Reacting piperidin-4-ylmethyl intermediates with 2-(1H-pyrazol-1-yl)acetic acid derivatives under coupling agents like EDCI/HOBt in anhydrous DMF .
  • Cyclization : Formation of the triazol-5(4H)-one ring via condensation of hydrazine derivatives with carbonyl-containing precursors under reflux in ethanol .
  • Optimization : Solvent choice (e.g., THF vs. DCM) and temperature control (0–25°C) significantly affect reaction kinetics and byproduct formation. Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradient .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: piperidine methylene protons (δ 2.8–3.2 ppm), fluorophenyl aromatic protons (δ 7.1–7.5 ppm), and triazolone carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 437.18 (calculated) .
  • X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation in ethanol/water (7:3), resolving bond angles and stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise due to metabolic instability or off-target effects. Solutions include:
  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify unstable moieties (e.g., triazolone ring) .
  • Prodrug Design : Modify the acetyl group on the piperidine ring to improve bioavailability .
  • Target Engagement Assays : Use SPR (surface plasmon resonance) to quantify binding affinity to the primary target (e.g., kinase enzymes) and rule out non-specific interactions .

Q. How does the 2-fluorophenyl substituent influence the compound’s binding affinity compared to analogs with other aryl groups?

  • Methodological Answer : The 2-fluorophenyl group enhances target selectivity through:
  • Electrostatic Interactions : Fluorine’s electronegativity stabilizes π-π stacking with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
  • Comparative SAR Studies : Replace the 2-fluorophenyl with 2-methoxyphenyl or 2-chlorophenyl groups and measure IC₅₀ values via enzymatic assays (e.g., kinase inhibition). Data show a 3–5× potency drop for non-fluorinated analogs .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model the compound’s interaction with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic hotspots .
  • ADMET Prediction : Tools like SwissADME calculate logP (2.8), aqueous solubility (−4.2 logS), and blood-brain barrier penetration (low), guiding formulation strategies .

Experimental Design & Data Analysis

Q. How to design dose-response experiments to assess the compound’s efficacy in cellular models?

  • Methodological Answer :
  • Cell Line Selection : Use target-specific cell lines (e.g., HeLa for apoptosis studies) with appropriate controls (e.g., primary fibroblasts).
  • Dose Range : Test 0.1–100 µM in triplicate, using DMSO (<0.1%) as a vehicle.
  • Endpoint Assays : Measure viability via MTT (48 h incubation) and apoptosis via Annexin V/PI staining. EC₅₀ values are derived from nonlinear regression (GraphPad Prism) .

Q. What analytical techniques quantify the compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification.
  • Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Contradictory Data Resolution

Q. How to address inconsistencies in reported IC₅₀ values across different laboratories?

  • Methodological Answer :
  • Standardized Protocols : Align assay conditions (e.g., ATP concentration in kinase assays, incubation time).
  • Reference Compounds : Include a control inhibitor (e.g., staurosporine) to normalize inter-lab variability .
  • Blinded Reanalysis : Share raw data (e.g., fluorescence readings) for independent validation .

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